

Infrared (IR) spectroscopy of 3-phenylbutan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylbutan-2-ol**

Cat. No.: **B7769420**

[Get Quote](#)

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of **3-Phenylbutan-2-ol**

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which provides a unique molecular fingerprint. This guide provides a detailed analysis of the infrared spectrum of **3-phenylbutan-2-ol**, a secondary alcohol containing a monosubstituted benzene ring. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure of 3-Phenylbutan-2-ol

3-Phenylbutan-2-ol ($C_{10}H_{14}O$) is a chemical compound with the following structural features: a hydroxyl (-OH) group attached to the second carbon of a butane chain, and a phenyl (C_6H_5) group attached to the third carbon.^{[1][2][3]} This structure gives rise to characteristic absorption bands in the IR spectrum corresponding to its functional groups: a secondary alcohol and a monosubstituted aromatic ring.

Predicted Infrared Absorption Data

The infrared spectrum of **3-phenylbutan-2-ol** is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3500–3200	O-H stretch, H-bonded	Secondary Alcohol	Strong, Broad
3100–3000	C-H stretch	Aromatic (sp ² C-H)	Medium to Weak
< 3000	C-H stretch	Aliphatic (sp ³ C-H)	Medium to Strong
1600, 1500	C=C stretch	Aromatic Ring	Medium, Sharp
1450–1600	Complex ring vibrations	Aromatic Ring	Medium
1150–1075	C-O stretch	Secondary Alcohol	Strong
770–710	C-H out-of-plane bend	Monosubstituted Benzene	Strong
690 ± 10	Ring bend	Monosubstituted Benzene	Strong

Analysis of Key Spectral Features

- O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[4][5][6][7][8] The broadness of this peak is a classic indicator of an alcohol.[7][9]
- C-H Stretching: The spectrum will exhibit C-H stretching vibrations in two distinct regions. Absorptions for the sp² hybridized carbons of the aromatic ring typically appear between 3100 and 3000 cm⁻¹.[10] In contrast, the C-H stretches for the sp³ hybridized carbons of the aliphatic portion of the molecule will be found just below 3000 cm⁻¹.[5][10]
- Aromatic Ring Vibrations: The presence of the monosubstituted benzene ring will give rise to several characteristic peaks. Sharp peaks around 1600 and 1500 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[11][12]

- C-O Stretching: As a secondary alcohol, **3-phenylbutan-2-ol** is expected to show a strong C-O stretching absorption in the range of 1150-1075 cm⁻¹.^{[6][9]} This peak is often one of the most intense in the fingerprint region for alcohols.
- Aromatic C-H Bending: Strong absorptions in the fingerprint region can confirm the substitution pattern of the benzene ring. For a monosubstituted ring, a strong C-H out-of-plane bending vibration is expected between 770 and 710 cm⁻¹, and another strong ring bending peak is anticipated around 690 cm⁻¹.^[13]

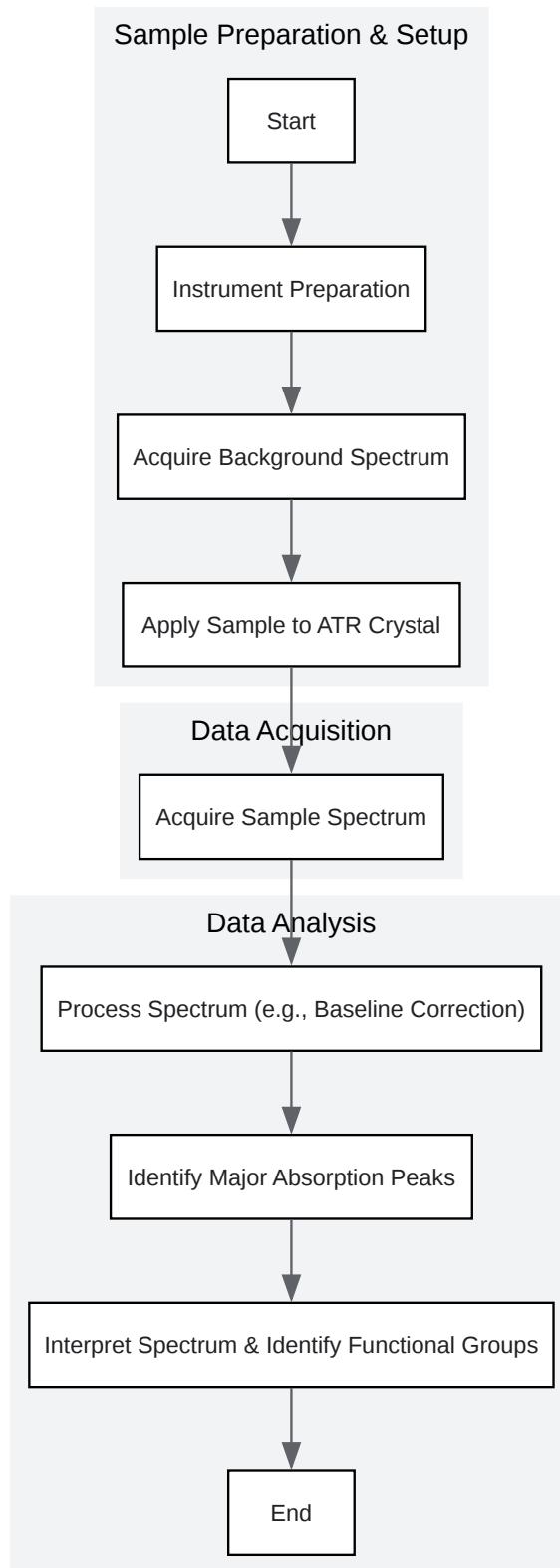
Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the IR spectrum of **3-phenylbutan-2-ol**, which is a liquid at room temperature.

Objective: To acquire a high-quality infrared spectrum of liquid **3-phenylbutan-2-ol** using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

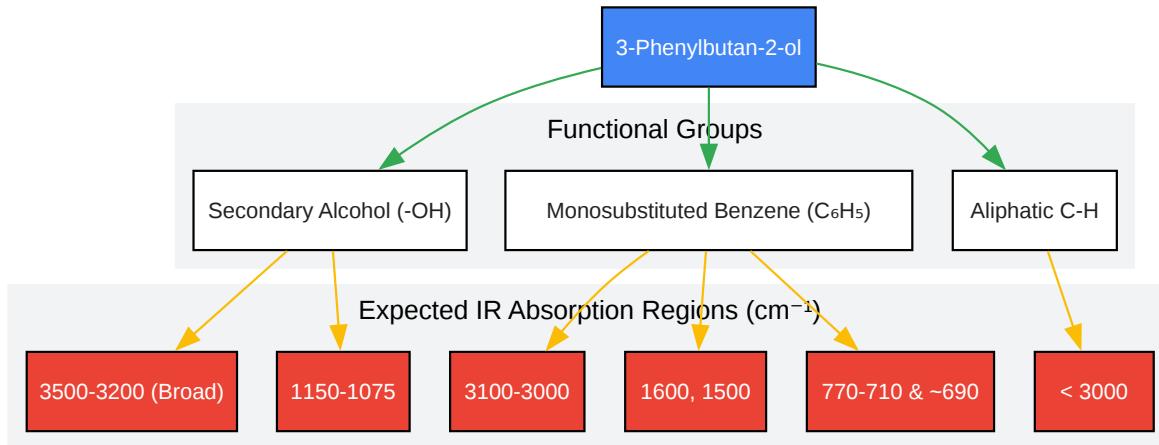
Materials:

- **3-Phenylbutan-2-ol** sample
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes


Procedure:

- **Instrument Preparation:**
 - Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
 - Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

- Background Spectrum Acquisition:
 - Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide.
 - Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Sample Application:
 - Using a clean dropper or pipette, place a small drop of **3-phenylbutan-2-ol** onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.
- Sample Spectrum Acquisition:
 - Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing and Analysis:
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Process the spectrum as needed, which may include baseline correction or smoothing.
 - Identify and label the major absorption peaks. Compare the peak positions with known correlation charts to confirm the presence of the expected functional groups.
- Cleaning:
 - After the analysis, thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to remove all traces of the sample.


Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy of **3-phenylbutan-2-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for IR analysis.

[Click to download full resolution via product page](#)

Caption: Functional groups and IR absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylbutan-2-ol | C₁₀H₁₄O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-phenylbutan-2-ol (C₁₀H₁₄O) [pubchemlite.lcsb.uni.lu]
- 3. 3-phenylbutan-2-ol | 52089-32-4 | Buy Now [molport.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Infrared (IR) spectroscopy of 3-phenylbutan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769420#infrared-ir-spectroscopy-of-3-phenylbutan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com